3-Hydroxy-4-butoxybenzaldehyde
Description
3-Hydroxy-4-butoxybenzaldehyde is an aromatic aldehyde derivative characterized by a hydroxy (-OH) group at the 3-position and a butoxy (-O-(CH₂)₃CH₃) group at the 4-position of the benzaldehyde ring. This compound falls within the broader class of hydroxybenzaldehydes, which are recognized for their roles as intermediates in synthesizing pharmaceuticals, including anticancer, antimicrobial, and anti-inflammatory agents .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-butoxy-3-hydroxybenzaldehyde |
InChI |
InChI=1S/C11H14O3/c1-2-3-6-14-11-5-4-9(8-12)7-10(11)13/h4-5,7-8,13H,2-3,6H2,1H3 |
InChI Key |
MJIZZNYJUKLQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 3-Hydroxy-4-butoxybenzaldehyde and structurally or functionally related compounds:
Table 1: Comparative Properties of this compound and Analogues
Key Comparative Insights
Substituent Effects on Lipophilicity :
- The butoxy group in This compound increases lipophilicity compared to shorter alkoxy chains (e.g., methoxy in 4-Hydroxy-3-methoxybenzaldehyde ) or polar groups (e.g., -OH in 4-Hydroxybenzaldehyde ). This property may enhance its utility in lipid-based drug delivery systems but reduce aqueous solubility .
Acidity and Reactivity :
- The 3-hydroxy group in the target compound is less acidic than the 4-hydroxy group in 4-Hydroxybenzaldehyde due to reduced resonance stabilization of the conjugate base. This difference influences its reactivity in electrophilic substitution and chelation reactions .
Biological Activity :
- 4-Hydroxybenzaldehyde exhibits documented antimicrobial and antioxidant properties , while caffeic acid (3,4-dihydroxy-substituted) shows stronger antioxidant effects due to catechol group-mediated free radical scavenging . The butoxy substituent in the target compound may confer unique bioactivity profiles, though experimental validation is needed.
Synthetic Utility :
- 4-Hydroxy-3-methoxybenzaldehyde (vanillin precursor) is widely used in flavoring and fragrances, whereas 4-hydroxybenzoic acid serves as a preservative. The target compound’s butoxy group may make it a versatile intermediate for synthesizing surfactants or lipophilic prodrugs .
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